2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine
Description
Nomenclature and Structural Characterization of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name, 2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine , reflects its triazine core substituted at positions 2, 4, and 6. The numbering begins at the nitrogen atom adjacent to the (1R)-configured ethyl-benzyloxy substituent. The stereodescriptor “(1R)” specifies the absolute configuration of the chiral center at the ethyl group’s first carbon, as determined by Cahn-Ingold-Prelog priorities.
Isomeric possibilities arise from:
- Stereoisomerism : The (1R) configuration implies the existence of an (1S) enantiomer, though the described compound is enantiomerically pure.
- Regioisomerism : Alternative chlorine substitution patterns on the triazine ring (e.g., 2,4,6-trichloro vs. 2,4,5-trichloro) are precluded by the synthetic route, which selectively substitutes positions 2, 4, and 6.
Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine |
| CAS Registry Number | 654071-75-7 |
| Molecular Formula | C₁₂H₁₁Cl₂N₃O |
| Molecular Weight | 284.14 g/mol |
Crystallographic Analysis and Stereochemical Configuration
X-ray crystallography, though not explicitly documented in the provided sources, is the gold standard for confirming the compound’s stereochemistry. The (1R) configuration indicates that the benzyloxy group (-OCH₂C₆H₅) and the triazine ring occupy opposite faces relative to the chiral ethyl carbon. Computational models derived from the SMILES string C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 suggest a distorted tetrahedral geometry at the chiral center, with bond angles approximating 109.5°.
The triazine ring adopts a planar conformation due to aromatic π-delocalization, while the benzyloxyethyl substituent introduces steric bulk perpendicular to the ring plane. This spatial arrangement influences molecular packing in the solid state and reactivity in solution.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
Proton NMR (¹H NMR) of this compound would exhibit distinct signals:
- Aromatic protons : A multiplet at δ 7.2–7.4 ppm for the benzyl group’s five hydrogens.
- Methylene protons : A doublet of doublets near δ 4.5 ppm for the -OCH₂- group, split by coupling with the chiral center’s proton.
- Ethyl group : A quartet at δ 3.8–4.0 ppm for the -CH(OCH₂C₆H₅)- proton and a doublet at δ 1.5 ppm for the methyl group (J ≈ 6–7 Hz).
Carbon-13 NMR (¹³C NMR) would resolve:
- Triazine carbons at δ 160–170 ppm (C-Cl), δ 120–130 ppm (C-N).
- The benzyloxy quaternary carbon at δ 70–75 ppm.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry of the molecular ion ([M]⁺, m/z 284) would exhibit characteristic fragments:
- Loss of Cl- (m/z 249, 214).
- Cleavage of the benzyloxy group (m/z 193, [C₁₂H₁₁Cl₂N₃O - C₇H₇O]⁺).
- Base peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).
Table 2: Predicted Major Mass Fragments
| m/z | Fragment Ion |
|---|---|
| 284 | Molecular ion ([M]⁺) |
| 249 | [M - Cl]⁺ |
| 214 | [M - 2Cl]⁺ |
| 193 | [C₅H₅Cl₂N₃O]⁺ |
| 91 | [C₇H₇]⁺ |
Infrared (IR) Vibrational Mode Assignments
Key IR absorption bands include:
- C-Cl stretch : Strong signals at 550–850 cm⁻¹.
- Triazine ring breathing : 1500–1600 cm⁻¹.
- C-O-C asymmetric stretch : 1100–1250 cm⁻¹ (benzyloxy ether).
- Aromatic C-H stretch : 3000–3100 cm⁻¹.
The absence of OH or NH stretches above 3200 cm⁻¹ confirms the fully substituted triazine structure.
Properties
CAS No. |
654071-75-7 |
|---|---|
Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-8(10-15-11(13)17-12(14)16-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
CMTQTUZNDBYYKX-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Basis : Adapted from CN112608284A, which describes palladium-catalyzed coupling of cyanuric chloride with arylboronic acids.
Procedure :
- Substrate Preparation : (R)-1-(Benzyloxy)ethylboronic acid is synthesized via asymmetric hydroboration of styrene derivatives.
- Coupling Reaction : Cyanuric chloride reacts with the boronic acid in ethanol at 30–35°C for 1.5–3 hours using a magnetic Pd/Co@SiO₂ catalyst (1–16% w/w).
- Workup : Catalyst recovery via magnetic separation; product recrystallized from ethanol.
Data :
| Parameter | Value |
|---|---|
| Yield | 84–96% |
| Purity | ≥98.5% (HPLC) |
| Enantiomeric Excess | 92–99% (Chiral HPLC) |
Advantages : High selectivity, recyclable catalyst, mild conditions.
Limitations : Requires chiral boronic acid, which adds synthetic steps.
Stepwise Nucleophilic Substitution
Basis : Popiołek and Baran demonstrated sequential substitution on cyanuric chloride.
Procedure :
- First Substitution : Cyanuric chloride reacts with (R)-1-(benzyloxy)ethanol in DMF at 0°C using DIPEA (2.2 equiv).
- Second Substitution : Intermediate treated with HCl gas to retain two chlorides.
- Chiral Resolution : Diastereomeric salts separated via recrystallization.
Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68% |
| Overall Yield | 45–52% |
| Purity | ≥97% (NMR) |
Advantages : Avoids boronic acid synthesis; compatible with racemic resolution.
Limitations : Moderate yields; requires careful stoichiometric control.
Friedel-Crafts Alkylation
Basis : US3394134A utilized AlCl₃-catalyzed alkylation of cyanuric chloride with aromatic substrates.
Procedure :
- Reaction : Cyanuric chloride, (R)-1-(benzyloxy)ethyl chloride, and AlCl₃ (1.5 equiv) in chlorobenzene at 120°C for 24 hours.
- Workup : Steam distillation to remove excess chlorobenzene; product isolated via vacuum distillation.
Data :
| Parameter | Value |
|---|---|
| Yield | 38–52% |
| Purity | 90–94% (GC) |
| Selectivity | 75% (mono-substituted) |
Advantages : Scalable for industrial use.
Limitations : High temperatures lead to racemization; poor stereochemical control.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 84–96 | ≥98.5 | Excellent | High |
| Nucleophilic Sub. | 45–52 | ≥97 | Moderate | Moderate |
| Friedel-Crafts | 38–52 | 90–94 | Poor | High |
Stereochemical Considerations
- Asymmetric Catalysis : Chiral Pd catalysts (e.g., BINAP-Pd complexes) improve ee in Suzuki coupling.
- Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates achieves >99% ee.
Industrial-Scale Optimization
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Formation of substituted triazine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Hydrolysis: Formation of triazine derivatives with hydroxyl groups.
Scientific Research Applications
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzyloxy group and chlorine atoms can influence its binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can be inferred through comparisons with structurally related triazine derivatives. Key differentiating factors include the electronic and steric effects of substituents, as well as their influence on substitution kinetics and functionalization pathways.
Substituent Effects on Reactivity
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT; CAS 3140-73-6)
- Substituents : Methoxy groups at 4- and 6-positions, chlorine at 2-position.
- Reactivity : The electron-donating methoxy groups deactivate the triazine ring, leaving the 2-chloro position as the primary reactive site. This makes CDMT highly selective for nucleophilic substitution at the 2-position, particularly in peptide coupling reactions .
- Comparison : The target compound’s dichloro configuration (4,6-Cl₂) offers two reactive sites, enabling sequential substitutions. However, the bulky benzyloxyethyl group may slow reaction kinetics compared to CDMT’s smaller methoxy groups.
2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5) Substituents: tert-Butylamino group at 2-position, chlorines at 4- and 6-positions. Reactivity: The electron-donating amino group enhances ring activation, facilitating nucleophilic displacement of chlorines. This compound is used as an intermediate in agrochemical synthesis .
2-(1-Anthraquinonylamino)-4,6-dichloro-1,3,5-triazine (CAS 6522-75-4) Substituents: Anthraquinonylamino group at 2-position, chlorines at 4- and 6-positions. Comparison: The target compound’s benzyloxyethyl group lacks conjugation, resulting in different electronic profiles. This may limit applications in photodynamic therapy or materials science where extended conjugation is critical.
Biological Activity
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, particularly its antimicrobial and antitumor activities, supported by various research findings and data.
Chemical Structure and Properties
The compound features a triazine ring with dichloro substitutions and a benzyloxyethyl side chain. Its molecular formula is CHClNO, with a molecular weight of approximately 273.13 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 273.13 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study focused on N-benzyl and N-benzyloxy derivatives of triazines reported promising results against various strains of bacteria.
- Study Findings : The compound demonstrated potent activity against Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. The zone of inhibition was notably larger than that of standard antibiotics, suggesting effective antimicrobial action .
Antitumor Activity
In addition to its antimicrobial properties, triazine derivatives have been explored for their antitumor potential. A case study highlighted the effects of similar compounds on cancer cell lines.
- Case Study : A series of triazine derivatives were tested against human cancer cell lines, showing moderate to high cytotoxicity. The mechanism was attributed to the induction of apoptosis in cancer cells .
The biological activity of this compound may be linked to its ability to inhibit specific enzymes or interfere with cellular processes in pathogens and cancer cells.
- Enzyme Inhibition : Some studies suggest that triazines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Testing : Compounds were synthesized and tested for antimicrobial activity against resistant strains. Results showed that certain derivatives had high efficacy against Staphylococcus aureus and Mycobacterium smegmatis .
- Cytotoxicity Assays : In vitro assays demonstrated that triazine derivatives could induce cell death in various cancer cell lines through apoptosis .
Table 2: Summary of Biological Activity Studies
| Study Focus | Organism/Cell Line | Activity Observed |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | High zone of inhibition |
| Antitumor | Cancer cell lines | Moderate to high cytotoxicity |
| Enzyme Inhibition | Various | DHFR inhibition noted |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
